5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile involves multicomponent reactions that allow for the construction of complex structures from simpler precursors. For example, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide has been shown to afford related pyridine carbonitriles. These reactions highlight the flexibility and efficiency of using cyanoacetamide derivatives as precursors in the synthesis of pyridine carbonitriles (Buryi et al., 2019).
Molecular Structure Analysis
The structural analysis of related compounds, such as 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, through techniques like X-ray crystallography, provides insight into the molecular conformation and arrangement. These analyses reveal how the substitution pattern on the pyridine ring influences the molecular geometry and intermolecular interactions within the crystal lattice (Kant et al., 2014).
Chemical Reactions and Properties
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile and its derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. The presence of functional groups such as the amino and nitrile allows for reactions including alkylation, condensation, and cyclization. These reactions facilitate the synthesis of compounds with potential biological and pharmacological activities (Yassin, 2009).
Physical Properties Analysis
The physical properties of pyridine carbonitriles, including melting points, solubility, and crystal structure, are crucial for their application in synthetic chemistry. The incorporation of various substituents on the pyridine ring significantly affects these properties, influencing the compound's behavior in different solvents and reaction conditions.
Chemical Properties Analysis
The chemical properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives, such as reactivity, stability, and electronic configuration, are influenced by the nature of the substituents on the pyridine nucleus. The electron-withdrawing nitrile group and the electron-donating amino group contribute to the compound's nucleophilicity and electrophilicity, affecting its participation in various chemical reactions.
- Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines (Buryi et al., 2019)
- Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8- hexahydroquinoline-3-carbonitrile (Kant et al., 2014)
- Synthesis, reactions and biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives (Yassin, 2009)
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is used as a precursor in synthesizing various derivatives. For example, reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid yield pyrazolo, isoxazolo, and pyridoquinazoline derivatives respectively (Yassin, 2009).
- It undergoes alkylation leading to the formation of thienopyridine derivatives, which have shown potential in biological activities (Buryi et al., 2019).
Structural and Vibrational Properties
- Density Functional Theory (DFT) calculations have been employed to understand its structural and vibrational properties in gas and aqueous solution phases. These studies are crucial for understanding the compound's reactivity and stability in different environments (Márquez et al., 2015).
Biological Activities
- Some derivatives of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile have been tested for anti-inflammatory activities, showing promising results as potential medicinal compounds (El-Dean et al., 2016).
- Its derivatives have also been explored for antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Khidre et al., 2011).
Crystal Structure Analysis
- The crystal structure of some derivatives has been determined, providing insights into the molecular interactions and stability of these compounds (Fathima et al., 2014).
Application in Sensors and Photopolymerization
- Derivatives of this compound have been utilized in the development of fluorescent molecular sensors for monitoring photopolymerization processes, showing higher sensitivity than some commercially available probes (Ortyl et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, “2-Chloro-4,6-dimethylpyridine-3-carbonitrile”, indicates that it is classified as hazardous under the Hazardous Products Regulations . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
While specific future directions for “5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” are not available, research on similar compounds suggests potential applications in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .
properties
IUPAC Name |
5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGFOOFJMWOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1N)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989881 | |
Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
CAS RN |
6972-36-7 | |
Record name | NSC61974 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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